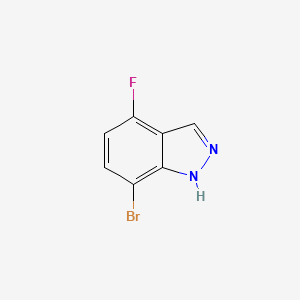

7-bromo-4-fluoro-1H-indazole

Description

BenchChem offers high-quality 7-bromo-4-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMELXNIJOPEOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625893 | |

| Record name | 7-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-72-9 | |

| Record name | 7-Bromo-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-bromo-4-fluoro-1H-indazole chemical properties

An In-Depth Technical Guide to 7-bromo-4-fluoro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 7-bromo-4-fluoro-1H-indazole, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We delve into its core chemical properties, present a detailed, representative synthetic protocol, and explore its reactivity, with a particular focus on its utility in modern cross-coupling reactions. The document highlights the strategic importance of the unique substitution pattern of this indazole derivative, which makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.

Introduction to Substituted Indazoles in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of biologically active compounds.[3] Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[2][4]

The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its binding affinity and selectivity for biological targets. 7-bromo-4-fluoro-1H-indazole emerges as a particularly valuable intermediate due to its distinct substitution pattern. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[5] This makes the compound a sought-after building block for creating novel drug candidates.[1]

Physicochemical Properties of 7-bromo-4-fluoro-1H-indazole

A clear understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The available data for 7-bromo-4-fluoro-1H-indazole is summarized below.

| Property | Value | Source |

| CAS Number | 1000341-72-9 | [6] |

| Molecular Formula | C₇H₄BrFN₂ | [1] |

| Molecular Weight | 215.02 g/mol | [1] |

| Physical Form | Solid / Powder | |

| Storage | Room Temperature | [1] |

Note: Specific quantitative data such as melting point, boiling point, and solubility for this exact isomer are not consistently available in the public domain. Data for related isomers, such as 7-Bromo-1H-indazole (m.p. 126-130 °C), should not be directly extrapolated but can provide a general reference point.

Synthesis and Characterization

The synthesis of substituted indazoles can be approached through various methods, typically involving the formation of the pyrazole ring onto a pre-functionalized benzene precursor.

Retrosynthetic Analysis and Strategy

A common and effective strategy for synthesizing substituted indazoles is the Davis-Beirut reaction or similar cyclization pathways starting from an appropriately substituted aniline derivative. For 7-bromo-4-fluoro-1H-indazole, a logical precursor would be a 2-methylaniline bearing the required bromo and fluoro substituents. The synthesis involves diazotization followed by intramolecular cyclization.

Sources

An In-depth Technical Guide to 7-bromo-4-fluoro-1H-indazole: A Privileged Scaffold for Kinase Inhibitor Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid structure and ability to participate in a multitude of binding interactions have made it a core component of numerous clinically successful drugs.[1] Indazole derivatives exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] Among the vast chemical space of substituted indazoles, 7-bromo-4-fluoro-1H-indazole has emerged as a particularly valuable building block, especially in the rational design of protein kinase inhibitors for oncology.[1]

This technical guide provides a comprehensive overview of 7-bromo-4-fluoro-1H-indazole, detailing its chemical properties, a robust synthetic methodology, structural characterization, and its critical role as a key intermediate in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Physicochemical and Structural Properties

7-bromo-4-fluoro-1H-indazole is a solid organic compound whose strategic placement of bromo and fluoro substituents on the indazole core imparts unique properties that are highly advantageous for drug design. The fluorine atom at the 4-position can enhance metabolic stability and modulate pKa, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3]

Table 1: Core Properties of 7-bromo-4-fluoro-1H-indazole

| Property | Value | Reference(s) |

| CAS Number | 1000341-72-9 | [4][5] |

| Molecular Formula | C₇H₄BrFN₂ | [4] |

| Molecular Weight | 215.02 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Canonical SMILES | C1=C(C=C2C(=C1F)NN=C2)Br | - |

| InChI Key | DMELXNIJOPEOFT-UHFFFAOYSA-N | - |

Figure 1: Chemical Structure of 7-bromo-4-fluoro-1H-indazole

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 7-bromo-4-fluoro-1H-indazole is not extensively documented, a highly plausible and robust route can be designed based on established methods for analogous indazole compounds, such as the Jacobson indazole synthesis.[6][7] This proposed pathway begins with the readily available starting material, 2-bromo-5-fluorotoluene.

The core of this synthetic strategy involves the creation of an ortho-amino-substituted toluene, which is then diazotized and cyclized to form the indazole ring. This method is chosen for its reliability and adaptability to various substituted anilines.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 7-bromo-4-fluoro-1H-indazole.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Bromo-5-fluorotoluene

-

To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 2-bromo-5-fluorotoluene.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C. The regioselectivity is directed by the activating methyl group to the ortho position, which is sterically unhindered.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture over crushed ice and extract the product, 2-bromo-5-fluoro-6-nitrotoluene, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 2-bromo-5-fluoro-6-nitrotoluene in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and hydrochloric acid (Béchamp reduction) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] The choice of reducing agent depends on scalability and functional group tolerance; catalytic hydrogenation is often cleaner, while the Béchamp reduction is cost-effective for larger scales.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate and extract the product, 3-bromo-6-fluoro-2-methylaniline, into an organic solvent.

-

Purify the product by column chromatography if necessary.

Step 3: Diazotization and Intramolecular Cyclization

-

Dissolve 3-bromo-6-fluoro-2-methylaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt intermediate. This reaction is highly exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.

-

Gently warm the reaction mixture. The diazonium salt will undergo intramolecular cyclization, with the elimination of a proton, to form the stable aromatic indazole ring.[6]

-

Cool the reaction mixture and neutralize it to precipitate the crude 7-bromo-4-fluoro-1H-indazole.

-

Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data for 7-bromo-4-fluoro-1H-indazole

| Data Type | Predicted Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, NH), 8.2 (s, 1H, H3), 7.6 (dd, J=8.8, 4.5 Hz, 1H, H5), 7.2 (t, J=8.8 Hz, 1H, H6). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155 (d, J=245 Hz, C4), 141 (d, J=10 Hz, C7a), 135 (C3), 128 (d, J=5 Hz, C6), 122 (d, J=15 Hz, C3a), 115 (d, J=25 Hz, C5), 105 (C7). |

| Mass Spec (ESI-MS) | m/z 214.96 [M+H]⁺, 216.96 [M+H]⁺ (isotopic pattern for Br). |

Note: These are predicted values and should be confirmed by experimental data. The ¹H NMR spectrum is expected to show a downfield broad singlet for the N-H proton, a singlet for the H3 proton on the pyrazole ring, and two coupled aromatic protons exhibiting splitting patterns influenced by both H-H and H-F coupling. The ¹³C NMR will be characterized by a large carbon-fluorine coupling constant for C4.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 7-bromo-4-fluoro-1H-indazole lies in its application as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways; their dysregulation is a hallmark of many cancers.[10] The indazole scaffold is a proven pharmacophore for targeting the ATP-binding site of various kinases.[1][11]

Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, demonstrating its clinical relevance.[12][13] Research into next-generation inhibitors continues to leverage this scaffold against targets like Fibroblast Growth Factor Receptors (FGFR) and PKMYT1 kinase.[11][14]

The 7-bromo-4-fluoro-1H-indazole scaffold is particularly useful for several reasons:

-

Vector for Elaboration: The bromine at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents to explore the solvent-exposed regions of the kinase binding site and improve potency and selectivity.[3]

-

Modulation of Properties: The 4-fluoro substituent can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability by blocking potential sites of oxidation.

-

Scaffold Rigidity: The rigid bicyclic structure helps to reduce the entropic penalty upon binding to the target kinase, often leading to higher affinity inhibitors.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][12] Inhibiting the VEGFR-2 signaling cascade is a clinically validated anti-cancer strategy.

Caption: Role of indazole-based inhibitors in the VEGFR-2 signaling pathway.

7-bromo-4-fluoro-1H-indazole can be used to synthesize novel inhibitors that target the ATP-binding pocket of VEGFR-2. The indazole core would typically form key hydrogen bonds with the hinge region of the kinase, while substituents added at the 7-position via cross-coupling can be designed to interact with other regions of the active site to enhance potency and selectivity.

Conclusion

7-bromo-4-fluoro-1H-indazole represents a strategically important building block for modern drug discovery. Its unique substitution pattern provides a blend of metabolic stability and synthetic versatility that is highly sought after in the design of novel kinase inhibitors. While detailed experimental data for this specific molecule remains sparse in the public domain, its value can be confidently inferred from the extensive and successful application of related indazole scaffolds in clinical and preclinical research. This guide provides a foundational understanding of its properties and a robust framework for its synthesis and application, empowering researchers to leverage this privileged scaffold in the quest for next-generation targeted therapies.

References

-

MySkinRecipes. 7-Bromo-4-fluoro-1H-indazole. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed, 2024. [Link]

-

F. Hoffmann-La Roche Ltd. and Hoffmann-La Roche Inc. have patented indazole compounds acting as membrane-associated tyrosine- and threonine-specific Cdc2-inhibitory kinase (PKMYT1) inhibitors reported to be useful for the treatment of cancer. BioWorld, 2024. [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024. [Link]

-

Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed, 2015. [Link]

-

Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Institutes of Health (NIH). [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications, 2024. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH), 2021. [Link]

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. National Institutes of Health (NIH), 2019. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate, 2024. [Link]

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed, 2025. [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

-

Designofi ndazole derivatives 20-21 as VEGFR inhibitors (green lines... ResearchGate. [Link]

-

Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies. PubMed, 2023. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2018. [Link]

-

13 C NMR of indazoles. ResearchGate, 2016. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, 2011. [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI, 2024. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate, 2007. [Link]

- Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH), 2024. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv, 2024. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of novel indazole-based inhibitors of fibroblast growth factor receptor 1 (FGFR1) | Semantic Scholar [semanticscholar.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Roche describes new indazole compounds as PKMYT1 inhibitors | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Synthesis of 7-bromo-4-fluoro-1H-indazole from 2,3-difluorobenzaldehyde

This guide provides a comprehensive, technically detailed protocol for the synthesis of 7-bromo-4-fluoro-1H-indazole, a crucial building block in modern medicinal chemistry.[1] The synthesis commences with the readily available starting material, 2,3-difluorobenzaldehyde, and proceeds through a two-step sequence involving a cyclization reaction with hydrazine to form the indazole core, followed by a regioselective bromination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Indazole Moiety

Indazole derivatives are a cornerstone of contemporary drug discovery, exhibiting a wide spectrum of biological activities. Their unique structural and electronic properties allow them to serve as versatile scaffolds in the design of kinase inhibitors, anti-cancer agents, and treatments for inflammatory diseases.[1][2] The specific target of this guide, 7-bromo-4-fluoro-1H-indazole, is a particularly valuable intermediate. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]

This guide will elucidate a practical and scalable synthesis route, emphasizing safety, efficiency, and a thorough understanding of the underlying reaction mechanisms.

Overall Synthetic Strategy

The synthesis of 7-bromo-4-fluoro-1H-indazole from 2,3-difluorobenzaldehyde is achieved in two principal stages. The initial step involves the formation of the indazole ring system via a condensation and subsequent cyclization reaction with hydrazine. The second key transformation is the regioselective bromination of the resulting 4-fluoro-1H-indazole to introduce the bromine atom at the C7 position.

Caption: Overall synthetic workflow from the starting material to the final product.

Step 1: Synthesis of 4-Fluoro-1H-indazole

The initial and foundational step of this synthesis is the construction of the indazole core. This is achieved through the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.

Mechanistic Rationale

The formation of the indazole ring from an o-fluorobenzaldehyde and hydrazine is a well-established synthetic transformation.[4][5][6] The reaction proceeds through two key stages:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the benzaldehyde. This is a classic condensation reaction, which, after the elimination of a water molecule, yields a hydrazone intermediate.[7]

-

Intramolecular Nucleophilic Aromatic Substitution (SNA_r): The crucial ring-closing step involves an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon atom bearing a fluorine atom. The ortho-fluorine is sufficiently activated towards displacement by the electron-withdrawing effect of the hydrazone moiety. Subsequent elimination of hydrogen fluoride leads to the formation of the aromatic indazole ring.

Caption: Mechanistic overview of the indazole ring formation.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorobenzaldehyde | 142.10 | 5.0 g | 35.2 mmol |

| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 12.5 mL | ~258 mmol |

| Water | 18.02 | 20 mL | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzaldehyde (5.0 g, 35.2 mmol).

-

Carefully add hydrazine hydrate (12.5 mL, ~258 mmol). Caution: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9][10][11][12]

-

Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

-

Cool the mixture to 5 °C in an ice bath to induce precipitation of the product.

-

Collect the precipitate by vacuum filtration.

-

Extract the filtrate with dichloromethane.

-

Combine the organic extracts with the collected precipitate and evaporate the solvent under reduced pressure to yield the crude 4-fluoro-1H-indazole.[13]

Expected Outcome: This procedure typically affords 4-fluoro-1H-indazole as a solid with a yield of approximately 40-50%. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Regioselective Bromination to 7-Bromo-4-fluoro-1H-indazole

The second step involves the selective introduction of a bromine atom at the C7 position of the 4-fluoro-1H-indazole ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering a reliable and selective method for electrophilic aromatic bromination.[3][14]

Mechanistic Insights and Regioselectivity

The bromination of the indazole ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic ring system. The nitrogen atoms and the fused benzene ring influence the electron density at various positions. Computational studies and experimental evidence have shown that for 4-substituted 1H-indazoles, the C7 position is particularly susceptible to electrophilic attack.[3]

N-Bromosuccinimide serves as an electrophilic bromine source.[15][16][17][18] The reaction is typically carried out in a suitable solvent, and the mechanism involves the attack of the electron-rich C7 position of the indazole on the electrophilic bromine of NBS.

Caption: Simplified mechanism of electrophilic bromination at the C7 position.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-1H-indazole | 136.11 | 1.0 g | 7.35 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.31 g | 7.35 mmol |

| Acetonitrile | 41.05 | 20 mL | - |

| Water | 18.02 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve 4-fluoro-1H-indazole (1.0 g, 7.35 mmol) in acetonitrile (20 mL) in a round-bottom flask and cool the solution to -10 °C using an appropriate cooling bath.

-

Add N-Bromosuccinimide (1.31 g, 7.35 mmol) in one portion.

-

Stir the resulting mixture at 0 °C for 30 minutes. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-bromo-4-fluoro-1H-indazole.[14]

Expected Outcome: This regioselective bromination typically proceeds in high yield, often exceeding 90%, providing the target compound as a solid.

Characterization

The final product, 7-bromo-4-fluoro-1H-indazole, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the regiochemistry of the bromination.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety and Handling

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[8][10][11] It should always be handled in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8]

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care, avoiding inhalation of dust and contact with skin and eyes.

-

Solvents: Dichloromethane and acetonitrile are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 7-bromo-4-fluoro-1H-indazole from 2,3-difluorobenzaldehyde is a robust and efficient process that provides access to a valuable building block for drug discovery. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this important intermediate. The key to success lies in careful execution, diligent monitoring of reaction progress, and a steadfast commitment to safety.

References

- 1. 7-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. reddit.com [reddit.com]

- 10. lanxess.com [lanxess.com]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 17. suru-chem.com [suru-chem.com]

- 18. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 7-bromo-4-fluoro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4-fluoro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in a variety of pharmacologically active molecules. The specific substitution pattern of a bromine atom at the 7-position and a fluorine atom at the 4-position of the indazole ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. As such, unambiguous structural confirmation and a deep understanding of its spectroscopic properties are paramount for its application in research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-bromo-4-fluoro-1H-indazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage data from closely related analogues and fundamental spectroscopic principles to provide a robust predictive analysis. This approach not only offers a valuable reference for researchers working with this compound but also illustrates the methodologies for spectroscopic characterization of novel substituted indazoles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 7-bromo-4-fluoro-1H-indazole with the standard numbering convention for the indazole ring system.

Caption: Molecular structure of 7-bromo-4-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 7-bromo-4-fluoro-1H-indazole, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: A typical workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 7-bromo-4-fluoro-1H-indazole is expected to show signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N1-H | 12.0 - 14.0 | Broad singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| H-3 | 8.0 - 8.5 | Singlet or narrow multiplet | - | The C3-H is adjacent to two nitrogen atoms and is expected to be downfield. It may show small long-range couplings. |

| H-5 | 7.0 - 7.5 | Doublet of doublets | J(H5-H6) ≈ 8-9 Hz, J(H5-F4) ≈ 4-6 Hz | This proton is coupled to both the adjacent H-6 and the fluorine at C4. |

| H-6 | 7.2 - 7.7 | Triplet or doublet of doublets | J(H6-H5) ≈ 8-9 Hz, J(H6-F4) ≈ 8-10 Hz | This proton is coupled to H-5 and the fluorine at C4. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, F, Br) and the aromatic ring currents.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C3 | 130 - 135 | Located between two nitrogen atoms. |

| C3a | 120 - 125 | Bridgehead carbon of the fused ring system. |

| C4 | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) | Directly attached to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond C-F coupling constant. |

| C5 | 110 - 115 (d, ²JCF ≈ 20-25 Hz) | The chemical shift is influenced by the ortho-fluorine, and a two-bond C-F coupling is expected. |

| C6 | 125 - 130 (d, ³JCF ≈ 5-10 Hz) | A smaller three-bond C-F coupling is anticipated. |

| C7 | 115 - 120 | Attached to the bromine atom. |

| C7a | 140 - 145 | Bridgehead carbon adjacent to a nitrogen atom. |

Note: The presence of fluorine will result in splitting of the signals for carbons C4, C5, C6, and C3a due to C-F coupling.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Caption: A general workflow for acquiring an IR spectrum.

Predicted IR Spectrum

The IR spectrum of 7-bromo-4-fluoro-1H-indazole is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic system, and the C-F and C-Br bonds.[3][4]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3100 - 3300 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C and C=N | 1450 - 1620 | Stretching |

| C-F | 1100 - 1250 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrum Acquisition

Caption: A typical workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The mass spectrum of 7-bromo-4-fluoro-1H-indazole will provide key information for its identification.

-

Molecular Ion: The molecular weight of C₇H₄BrFN₂ is 214.96 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

-

Isotopic Pattern: A characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (and its fragments containing bromine) of approximately equal intensity, separated by 2 mass units.

-

Fragmentation: Under electron impact (EI) ionization, the molecule is likely to undergo fragmentation. Common fragmentation pathways for indazoles involve the loss of small neutral molecules like HCN or N₂.[5] The initial fragmentation may also involve the loss of the bromine or fluorine atom.

Expected Fragments (EI):

-

m/z 214/216: Molecular ion (M⁺˙)

-

m/z 135: Loss of Br ([M-Br]⁺)

-

m/z 195/197: Loss of F ([M-F]⁺) - less likely

-

m/z 108: Loss of Br and HCN ([M-Br-HCN]⁺)

Conclusion

References

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- Wiley-VCH 2007 - Supporting Inform

- Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (continued).

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF.

- Interpretation of IR spectrum of compound 1N2a.

- (PDF) 13 C NMR of indazoles.

- An infrared spectroscopic study of protonated and c

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Guide to the Crystal Structure Analysis of 7-bromo-4-fluoro-1H-indazole: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 7-bromo-4-fluoro-1H-indazole, a key heterocyclic compound in modern medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this paper will use it as a prime exemplar to detail the experimental and computational workflows inherent in single-crystal X-ray diffraction analysis. The principles and protocols described herein are foundational for the structural elucidation of novel small molecules in drug discovery and development.

Introduction: The Significance of 7-bromo-4-fluoro-1H-indazole in Medicinal Chemistry

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The indazole scaffold, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of potent and selective therapeutic agents.[1] These compounds are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

7-bromo-4-fluoro-1H-indazole (C₇H₄BrFN₂) is a halogenated indazole derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] The strategic placement of bromine and fluorine atoms on the indazole core provides medicinal chemists with opportunities for fine-tuning the compound's physicochemical properties and its interactions with biological targets. The bromine atom can act as a handle for further synthetic modifications, while the fluorine atom can enhance metabolic stability and binding affinity. Given its importance, a detailed understanding of the three-dimensional structure of 7-bromo-4-fluoro-1H-indazole is paramount for rational drug design and the development of novel therapeutics.

The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's structure-activity relationship (SAR). The fundamental principle of this technique lies in the diffraction of X-rays by the electrons of the atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

The Crucial First Step: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is heavily reliant on the quality of the single crystal. The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape with smooth faces, and be free of cracks and other defects. Several methods can be employed to grow high-quality single crystals, with the choice of method depending on the solubility and stability of the compound.

Experimental Protocol: Slow Evaporation Method for Crystallization of 7-bromo-4-fluoro-1H-indazole

-

Solvent Selection: Begin by screening a range of solvents to identify a suitable solvent or solvent system in which 7-bromo-4-fluoro-1H-indazole has moderate solubility. Solvents to consider include methanol, ethanol, acetone, ethyl acetate, and dichloromethane, as well as binary mixtures of these solvents.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial or test tube. This step is crucial to remove any dust particles or other insoluble impurities that could act as nucleation sites and hinder the growth of single crystals.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle-sized holes. This allows for the slow evaporation of the solvent over a period of several days to weeks.

-

Crystal Growth: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature. Monitor the vial periodically for the formation of crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a pipette and wash them with a small amount of cold solvent to remove any residual impurities.

Caption: Workflow for growing single crystals via slow evaporation.

The Path to a 3D Model: Single-Crystal X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the next step is to collect and analyze the X-ray diffraction data. This process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Data Collection: Capturing the Diffraction Pattern

The single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffracted X-rays are detected. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which can collect a complete dataset in a matter of hours.

Key Parameters in Data Collection:

| Parameter | Description | Typical Value for a Small Molecule |

| X-ray Source | The source of the X-rays. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | The temperature at which the data is collected. | 100 K (to reduce thermal motion of atoms) |

| Detector Distance | The distance between the crystal and the detector. | 50-60 mm |

| Exposure Time | The time the crystal is exposed to the X-ray beam for each frame. | 10-60 seconds per frame |

| Total Rotation | The total angular range over which the crystal is rotated. | 180° or 360° |

Structure Solution: From Diffraction Pattern to an Initial Model

The collected diffraction data, which consists of a list of reflection intensities and their corresponding positions, is then processed to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed. Since the phases of the diffracted X-rays are not directly measured, they must be determined using computational methods. Direct methods or Patterson methods are commonly used for small molecules like 7-bromo-4-fluoro-1H-indazole. Once the phases are determined, an initial electron density map can be calculated, from which the positions of the atoms can be inferred, providing an initial structural model.

Structure Refinement: Fine-Tuning the Atomic Model

The initial structural model is then refined against the experimental diffraction data using a least-squares minimization process. During refinement, the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various metrics, most notably the R-factor (or residual factor), which should ideally be below 5% for a well-refined structure.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Interpreting the Crystal Structure of 7-bromo-4-fluoro-1H-indazole: A Hypothetical Analysis

Assuming a successful crystal structure determination of 7-bromo-4-fluoro-1H-indazole, the following is a hypothetical interpretation of the key structural features that would be of interest to medicinal chemists.

Molecular Geometry: Bond Lengths and Angles

The refined crystal structure would provide precise measurements of all bond lengths and angles within the molecule. This data is crucial for confirming the connectivity of the atoms and for understanding the electronic effects of the substituents. For example, the C-F and C-Br bond lengths would be of particular interest, as would the geometry of the indazole ring system.

Hypothetical Bond Lengths and Angles for 7-bromo-4-fluoro-1H-indazole:

| Bond/Angle | Hypothetical Value |

| C4-F1 | 1.35 Å |

| C7-Br1 | 1.90 Å |

| N1-N2 | 1.37 Å |

| C4-C5-C6 | 120.5° |

| C6-C7-Br1 | 119.8° |

Intermolecular Interactions: The Crystal Packing

The crystal structure would also reveal how the molecules of 7-bromo-4-fluoro-1H-indazole are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is important for predicting the compound's physical properties, such as its melting point and solubility. In this case, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the bromine and fluorine atoms could participate in halogen bonding.

Conclusion

The crystal structure analysis of 7-bromo-4-fluoro-1H-indazole, and indeed any novel compound in drug discovery, is a critical step in its development. The detailed three-dimensional structural information obtained from single-crystal X-ray diffraction provides invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions. This knowledge is essential for understanding its biological activity and for guiding the design of more potent and selective drug candidates. While the specific crystal structure of 7-bromo-4-fluoro-1H-indazole remains to be publicly reported, the methodologies outlined in this guide provide a robust framework for its future elucidation and for the structural analysis of other important small molecules.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- MySkinRecipes. (n.d.). 7-Bromo-4-fluoro-1H-indazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of Indazole Derivatives in Modern Drug Discovery.

Sources

Solubility of 7-bromo-4-fluoro-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 7-bromo-4-fluoro-1H-indazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug discovery and development. This parameter dictates the feasibility of chemical synthesis, purification, formulation, and ultimately, the bioavailability of a therapeutic agent. This technical guide provides a comprehensive analysis of the solubility of 7-bromo-4-fluoro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will explore its physicochemical properties, provide a theoretical framework for its solubility based on molecular structure, present detailed, field-proven experimental protocols for determining thermodynamic solubility, and discuss the implications of these findings for researchers and drug development professionals.

Introduction: The Critical Role of 7-bromo-4-fluoro-1H-indazole

Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] 7-bromo-4-fluoro-1H-indazole is a vital intermediate, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of both bromine and fluorine atoms provides unique electronic and steric properties that can be exploited to fine-tune a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3]

However, to effectively utilize this compound, a thorough understanding of its solubility in various organic solvents is paramount. Solubility data informs critical decisions at every stage of development, from selecting appropriate solvents for synthesis and purification to developing suitable vehicles for in vitro screening and in vivo pharmacological studies.[4] This guide serves as a self-validating system, explaining the causality behind experimental choices and providing the necessary protocols to generate reliable and reproducible solubility data.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure. By examining the key features of 7-bromo-4-fluoro-1H-indazole, we can predict its behavior in different solvent environments.

Table 1: Physicochemical Properties of 7-bromo-4-fluoro-1H-indazole

| Property | Value (Estimated) | Source/Method |

| Molecular Formula | C₇H₄BrFN₂ | - |

| Molecular Weight | 215.02 g/mol | - |

| Melting Point | ~97-98 °C | ChemBK[5] |

| Predicted LogP | 2.5 - 3.0 | Computational Prediction |

| pKa (acidic, N-H) | ~13-14 | Indazole Analogs |

| pKa (basic) | ~1-2 | Indazole Analogs |

| Polar Surface Area | ~40 Ų | Computational Prediction |

Structural Influences on Solubility

The solubility of 7-bromo-4-fluoro-1H-indazole is a complex interplay of its constituent parts: the indazole core, the bromo substituent, and the fluoro substituent.

-

Indazole Core: The bicyclic aromatic system is largely hydrophobic. However, the pyrazole ring contains an acidic N-H proton and a basic pyridinic nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. This duality facilitates interactions with polar protic solvents.

-

Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic groups.[6] While a single fluorine atom often slightly increases lipophilicity, its primary role in modern drug design is often to block sites of metabolic oxidation, thereby enhancing a compound's half-life.[2][3][7]

-

Bromine Atom: The larger, more polarizable bromine atom significantly increases the molecule's lipophilicity. Crucially, it can participate in halogen bonding , a directional non-covalent interaction where the electropositive region (σ-hole) on the bromine interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a solvent).[8][9] This interaction can be particularly important in aprotic polar solvents.[10]

Predicted Solubility Profile

Based on these structural features, a hypothetical solubility profile can be constructed. The principle of "like dissolves like" provides a foundational guide.[11] More advanced frameworks like Hansen Solubility Parameters (HSP), which deconvolute solubility into dispersion (δD), polar (δP), and hydrogen bonding (δH) components, offer a more nuanced prediction.[12][13][14][15][16] We predict that 7-bromo-4-fluoro-1H-indazole will exhibit the highest solubility in polar aprotic solvents that can accept hydrogen bonds and interact with the aromatic system. Solubility in polar protic solvents will be moderate, while solubility in nonpolar solvents is expected to be low.

Table 2: Predicted Thermodynamic Solubility of 7-bromo-4-fluoro-1H-indazole at 25°C

| Solvent | Type | Predicted Solubility (mg/mL) | Predicted Solubility (mM) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 465 | Strong H-bond acceptor, highly polar. |

| Dimethylformamide (DMF) | Polar Aprotic | > 80 | > 372 | Strong H-bond acceptor, polar. |

| Acetonitrile (ACN) | Polar Aprotic | 10 - 20 | 47 - 93 | Moderate polarity, weaker H-bond acceptor. |

| Acetone | Polar Aprotic | 20 - 40 | 93 - 186 | Good polarity and H-bond acceptor. |

| Ethyl Acetate (EtOAc) | Moderately Polar | 5 - 15 | 23 - 70 | Ester group is an H-bond acceptor, but overall less polar. |

| Methanol (MeOH) | Polar Protic | 20 - 30 | 93 - 140 | Can act as H-bond donor and acceptor. |

| Ethanol (EtOH) | Polar Protic | 15 - 25 | 70 - 116 | Less polar than methanol, good H-bonding.[5] |

| Toluene | Nonpolar | < 1 | < 5 | Aromatic interactions only; poor match for polar groups. |

| Heptane | Nonpolar | < 0.1 | < 0.5 | Only weak van der Waals forces; very poor match. |

Note: This is a hypothetical dataset based on chemical principles. The following sections describe the definitive methods for experimentally determining these values.

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, high-quality data, the Saturation Shake-Flask Method is the universally recognized gold standard.[17] It measures the equilibrium (thermodynamic) solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[18]

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of 7-bromo-4-fluoro-1H-indazole in a selected organic solvent at 25°C.

Materials & Reagents:

-

7-bromo-4-fluoro-1H-indazole (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge with appropriate vial adapters

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC vials

-

Validated HPLC-UV or LC-MS method

Protocol:

-

Preparation of Slurries: a. Tare a 2 mL glass vial. Add approximately 5-10 mg of 7-bromo-4-fluoro-1H-indazole. Record the exact weight. b. Add 1.0 mL of the desired organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved material remains visible after equilibration. c. Securely cap the vial. d. Prepare each solvent condition in triplicate to ensure reproducibility.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). b. Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds with potentially slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.[18] c. Visually inspect the vials to confirm the presence of excess solid material.

-

Phase Separation: a. After equilibration, remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid. This step is critical to avoid artificially high results from suspended microparticles.

-

Sampling and Dilution: a. Carefully open the vial, taking care not to disturb the solid pellet. b. Withdraw an aliquot (e.g., 100 µL) of the clear supernatant. c. Critical Step: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial. This removes any remaining fine particulates. The filter material must be chemically compatible with the solvent. d. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary. Record all dilution factors precisely.

-

Quantification: a. Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV (detailed in Part 3). b. Determine the concentration of the diluted sample against a standard calibration curve.

-

Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the total dilution factor. b. Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, mM).

Part 3: Analytical Method for Quantification

An accurate and validated analytical method is essential for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique for this purpose.[19][20]

Exemplar HPLC-UV Method Protocol

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength (λ_max): Determined by running a UV scan of a standard solution; expected to be in the 250-300 nm range for the indazole chromophore.

-

Quantification: Based on a 6-point external standard calibration curve prepared in the mobile phase, covering the expected concentration range of the diluted samples.

For very low solubility or complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for its superior sensitivity and selectivity.[21][22]

Part 4: Implications for Drug Discovery and Development

The solubility profile of 7-bromo-4-fluoro-1H-indazole directly impacts its utility and handling in a research and development setting.

-

Chemical Synthesis: Knowledge of solubility guides the choice of solvents for reactions, work-up procedures, and crystallization/purification steps, optimizing yield and purity.

-

Biological Screening: For in vitro assays, the compound must be fully dissolved in a vehicle (often DMSO) and then diluted into an aqueous buffer. Poor aqueous solubility can lead to precipitation in the assay, causing inaccurate results. The high predicted solubility in DMSO makes it an excellent stock solvent.[23]

-

Formulation Development: The solubility in various pharmaceutically acceptable co-solvents and lipids is a primary determinant of the types of formulations that can be developed (e.g., oral solutions, amorphous solid dispersions, or suspensions).[24]

-

Pharmacokinetic Studies: For in vivo studies, the compound must be formulated in a vehicle that can maintain its solubility upon administration. Low solubility is a leading cause of poor oral bioavailability.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 7-bromo-4-fluoro-1H-indazole in organic solvents. By combining a theoretical analysis of its molecular structure with robust, gold-standard experimental protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making. A thorough characterization of solubility is not merely a data-gathering exercise; it is a fundamental prerequisite for unlocking the full potential of this valuable chemical intermediate and accelerating the journey from a promising molecule to a life-changing therapeutic.

References

-

Bergstrom, C. A. S., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. Available at: [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]

- Norinder, U., & Bergstrom, C. A. S. (2006). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches. European Journal of Pharmaceutical Sciences, 29(5), 339-351.

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]

-

Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Available at: [Link]

-

Bergström, C. A. S. (2003). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. DiVA portal. Available at: [Link]

-

Doyle, A. B., & Green, W. H. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. YouTube. Available at: [Link]

-

Unknown. (n.d.). Hansen solubility parameter. Self-published. Available at: [Link]

-

Iran Chemkraft Representative Office. (2023). Fluorine Derivatives in Medicine. Available at: [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Self-published. Available at: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

Shrivastava, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

- Metrangolo, P., et al. (2018). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research, 51(9), 2066-2076.

-

Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Taylor, M. S. (n.d.). Evidence for Halogen Bonding in Amorphous Solid Dispersions. Request PDF. Available at: [Link]

-

Unknown. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

ChemBK. (n.d.). 4-Bromo-7-fluoro-1H-indazole. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Available at: [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1H-indazole. Available at: [Link]

-

Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

- Jouyban, A., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

Erdélyi, M. (2015). Halogen Bonding in Solution. Request PDF. Available at: [Link]

-

Unknown. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

-

Carlsson, A. C., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central. Available at: [Link]

-

Soares, L. A. L., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PubMed Central. Available at: [Link]

-

Unknown. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

-

Cativiela, C., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Available at: [Link]

-

ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Available at: [Link]

-

PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. Available at: [Link]

-

Kumar, S., et al. (2022). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. RSC Publishing. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. chembk.com [chembk.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. researchgate.net [researchgate.net]

- 9. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. grokipedia.com [grokipedia.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. paint.org [paint.org]

- 17. bioassaysys.com [bioassaysys.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Physical and chemical stability of 7-bromo-4-fluoro-1H-indazole

An In-Depth Technical Guide to the Physical and Chemical Stability of 7-bromo-4-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4-fluoro-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in pharmaceutical research and development.[1] The presence of both bromo and fluoro substituents on the indazole core makes it a valuable intermediate for designing novel compounds with potential therapeutic applications.[1] Understanding the physical and chemical stability of this compound is a critical prerequisite for its effective use in drug discovery and development. Stability data informs formulation development, determination of storage conditions, and shelf-life, and is a key component of regulatory submissions.[2][3]

This guide provides a comprehensive overview of the physical and chemical stability of 7-bromo-4-fluoro-1H-indazole, detailing experimental protocols for stability assessment and discussing potential degradation pathways. The insights provided herein are intended to equip researchers with the necessary knowledge to design and execute robust stability studies.

Solid-State Stability Assessment

The solid-state stability of an active pharmaceutical ingredient (API) is a critical parameter that can influence its handling, storage, and formulation. Assessment of solid-state stability typically involves subjecting the compound to a variety of stress conditions.

Experimental Protocol: Forced Degradation Studies in the Solid State

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.[2][4]

Objective: To evaluate the intrinsic stability of solid 7-bromo-4-fluoro-1H-indazole under thermal and photolytic stress.

Methodology:

-

Sample Preparation: Place a sufficient amount of 7-bromo-4-fluoro-1H-indazole powder in separate, appropriate containers for each stress condition (e.g., clear glass vials for photostability, amber glass vials for thermal stability).

-

Thermal Stress:

-

Expose the samples to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

For a comprehensive assessment, also expose samples to accelerated stability conditions (e.g., 40°C/75% RH).

-

Withdraw samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

-

-

Photostability Stress:

-

Expose the samples to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines.[5][6] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[6]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Dissolve the stressed and control samples in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.

-

Data Presentation: Representative Solid-State Stability Data

The results of the solid-state forced degradation studies can be summarized in a table for easy comparison.

| Stress Condition | Duration | Assay of 7-bromo-4-fluoro-1H-indazole (%) | Total Impurities (%) | Observations |

| Control | 0 days | 99.8 | 0.2 | White to off-white powder |

| 60°C | 14 days | 99.5 | 0.5 | No change in appearance |

| 80°C | 14 days | 98.2 | 1.8 | Slight discoloration |

| Photolytic (ICH Q1B) | - | 97.5 | 2.5 | Noticeable yellowing |

Visualization: Solid-State Stability Workflow

Caption: Workflow for solid-state stability testing.

Solution-State Stability Profiling

The stability of a drug substance in solution is crucial for the development of liquid formulations and for understanding its behavior in biological systems. Solution-state stability is highly dependent on factors such as pH, solvent, and the presence of oxidizing agents.

Experimental Protocol: Forced Degradation in Solution

Objective: To determine the degradation profile of 7-bromo-4-fluoro-1H-indazole in acidic, basic, and oxidative conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 7-bromo-4-fluoro-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Heat at 60°C and collect samples at various time points (e.g., 2, 6, 12, and 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Keep at room temperature and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature, protected from light. Collect samples at various time points.

-

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Data Presentation: Representative Solution-State Stability Data

| Stress Condition | Time (hours) | Assay of 7-bromo-4-fluoro-1H-indazole (%) | Major Degradant (%) |

| 0.1 M HCl, 60°C | 24 | 92.3 | 5.8 |

| 0.1 M NaOH, RT | 24 | 85.1 | 12.4 |

| 3% H₂O₂, RT | 24 | 90.5 | 7.2 |

Visualization: Solution-State Stability Workflow

Caption: Workflow for solution-state stability profiling.

Potential Degradation Pathways

Based on the chemical structure of 7-bromo-4-fluoro-1H-indazole and the known reactivity of the indazole ring system, several degradation pathways can be postulated.[7]

-

Photodegradation: A common degradation pathway for indazoles is phototransposition to a more stable benzimidazole derivative upon exposure to UV light.[7] This rearrangement is thought to proceed from the excited state of the 2H-tautomer of the indazole ring.[7]

-

Oxidative Degradation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The electron-rich nature of the heterocyclic ring makes it a target for oxidizing agents like hydrogen peroxide.[7]

-